

# An In-depth Technical Guide to Heptanedinitrile (CAS Number 646-20-8)

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Compound of Interest		
Compound Name:	Heptanedinitrile	
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Heptanedinitrile**, also known as pimelonitrile or 1,5-dicyanopentane, is a linear aliphatic dinitrile with the chemical formula C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>. This colorless to pale yellow liquid serves as a versatile building block in organic synthesis.[1] Its two cyano groups offer reactive sites for a variety of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.[1][2] The nitrile functional group can influence a molecule's metabolic stability and pharmacokinetic profile, making dinitriles like **heptanedinitrile** of interest to drug development professionals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analysis, and toxicological profile of **heptanedinitrile**.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **heptanedinitrile** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of Heptanedinitrile



Property	Value	Reference(s)
CAS Number	646-20-8	
Molecular Formula	C7H10N2	
Molecular Weight	122.17 g/mol	
Appearance	Colorless to light yellow clear liquid	[3]
Density	0.951 g/mL at 25 °C	
Boiling Point	175-176 °C at 14 mmHg	-
Refractive Index (n20/D)	1.441	
Solubility	Insoluble in water; miscible with ethanol, chloroform, and ether.	
Synonyms	Pimelonitrile, 1,5- Dicyanopentane, Pentamethylene dicyanide, Heptanedioic acid dinitrile	

### Synthesis of Heptanedinitrile

**Heptanedinitrile** is commonly synthesized via the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. A general workflow for this synthesis is depicted in the diagram below.



## 

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Heptanedinitrile

A general workflow for the synthesis of **Heptanedinitrile**.

### Experimental Protocol: Synthesis from 1,5-Dibromopentane

### Foundational & Exploratory



The following is a representative protocol for the synthesis of **heptanedinitrile** from 1,5-dibromopentane. This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment, due to the high toxicity of cyanide salts.

#### Materials:

- 1,5-Dibromopentane
- Sodium cyanide (or potassium cyanide)
- Anhydrous dimethyl sulfoxide (DMSO)
- Diethyl ether (or other suitable extraction solvent)
- Saturated agueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO.
- Slowly add 1,5-dibromopentane to the stirred solution at room temperature.
- Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., GC-MS or TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



### **Purification of Heptanedinitrile**

The crude **heptanedinitrile** is typically purified by vacuum distillation to remove any unreacted starting materials, solvent residues, and byproducts.[4][5][6] Given its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.[4]

### **Experimental Protocol: Vacuum Distillation**

#### Apparatus:

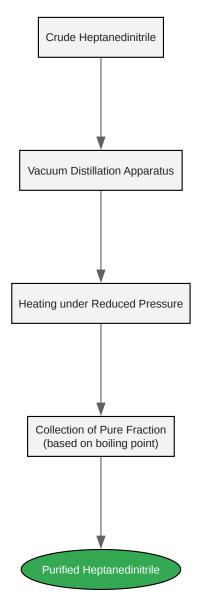
 A complete vacuum distillation setup, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.[5]

#### Procedure:

- Place the crude heptanedinitrile in the distillation flask with a magnetic stir bar.
- Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.
- Begin stirring and slowly reduce the pressure inside the apparatus using the vacuum source.
- Once the desired pressure is reached and stable, begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point for **heptanedinitrile** at the given pressure (e.g., 175-176 °C at 14 mmHg).
- Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.



#### Purification Workflow for Heptanedinitrile



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A general workflow for the purification of **Heptanedinitrile**.

### **Analytical Characterization**



The purity and identity of the synthesized **heptanedinitrile** should be confirmed using a combination of spectroscopic and chromatographic techniques.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a powerful technique for assessing the purity of **heptanedinitrile** and identifying any volatile impurities.[7]

#### Experimental Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injection: A small volume of a dilute solution of heptanedinitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Oven Program: A temperature gradient is typically used to separate compounds with different boiling points. A representative program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and a mass range of m/z 40-300 is scanned.

The resulting chromatogram will show a major peak corresponding to **heptanedinitrile**, and the mass spectrum of this peak can be compared to library data for confirmation.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure of **heptanedinitrile**.[8] [9]

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Heptanedinitrile** 



Nucleus	Position	Predicted Chemical Shift (ppm)	Multiplicity
<sup>1</sup> H	C1, C7 (-CH <sub>2</sub> -CN)	~2.4	Triplet
<sup>1</sup> H	C2, C6 (-CH <sub>2</sub> -)	~1.7	Quintet
<sup>1</sup> H	C3, C5 (-CH <sub>2</sub> -)	~1.5	Quintet
13C	C1, C7 (-CN)	~119	-
13 <b>C</b>	C2, C6 (-CH <sub>2</sub> -)	~25	-
13C	C3, C5 (-CH <sub>2</sub> -)	~28	-
13C	C4 (-CH <sub>2</sub> -)	~17	-

#### Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation: A small amount of purified **heptanedinitrile** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Standard <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. DEPT experiments can be used to aid in the assignment of carbon signals.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in **heptanedinitrile**, most notably the nitrile group.[8]

Table 3: Characteristic FTIR Absorption Bands for **Heptanedinitrile** 

Functional Group	Wavenumber (cm⁻¹)	Intensity
C≡N stretch	~2245	Medium
C-H stretch (aliphatic)	2850-2960	Strong
CH <sub>2</sub> bend	~1465	Medium



#### Experimental Protocol:

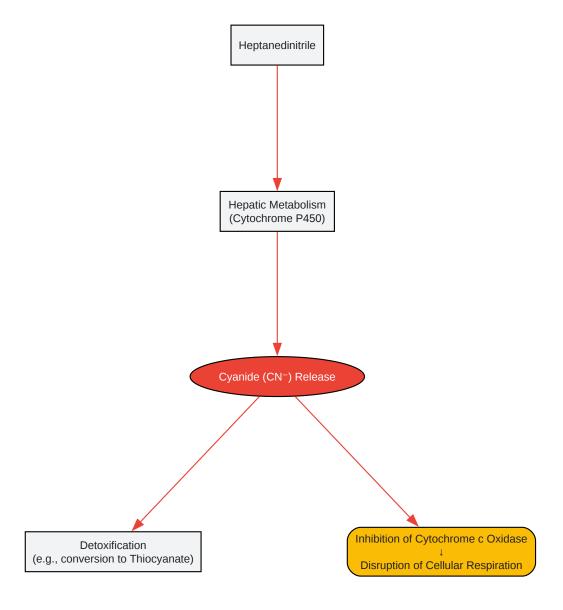
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

### **Toxicological Profile and Biological Relevance**

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[10][11] This process is typically mediated by cytochrome P450 enzymes in the liver.[10] Cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase.[10]



#### Potential Metabolic Pathway and Toxicity of Aliphatic Dinitriles



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A generalized metabolic pathway for aliphatic dinitriles leading to potential toxicity.

For drug development professionals, understanding the metabolic fate of nitrile-containing compounds is crucial. The nitrile group can be a site of metabolism, or it can be used to block metabolism at other positions in a molecule, thereby improving its pharmacokinetic properties.



However, the potential for cyanide release must always be considered and assessed during preclinical safety studies. The toxicity of aliphatic nitriles can vary depending on the overall structure of the molecule.[3][12]

### **Handling and Safety**

**Heptanedinitrile** is classified as toxic if swallowed and causes skin and serious eye irritation. [3][13] It is harmful by inhalation and in contact with skin.[14] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13] Store in a cool, dry, and well-ventilated area away from incompatible materials.

#### Conclusion

**Heptanedinitrile** is a valuable chemical intermediate with applications in various fields, including pharmaceutical research. Its synthesis, purification, and characterization can be achieved through standard organic chemistry techniques. A thorough understanding of its chemical properties, reactivity, and toxicological profile is essential for its safe and effective use in a laboratory setting. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this compound.

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